

Veverimer's Mechanism of Action in Metabolic Acidosis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veverimer**
Cat. No.: **B611672**

[Get Quote](#)

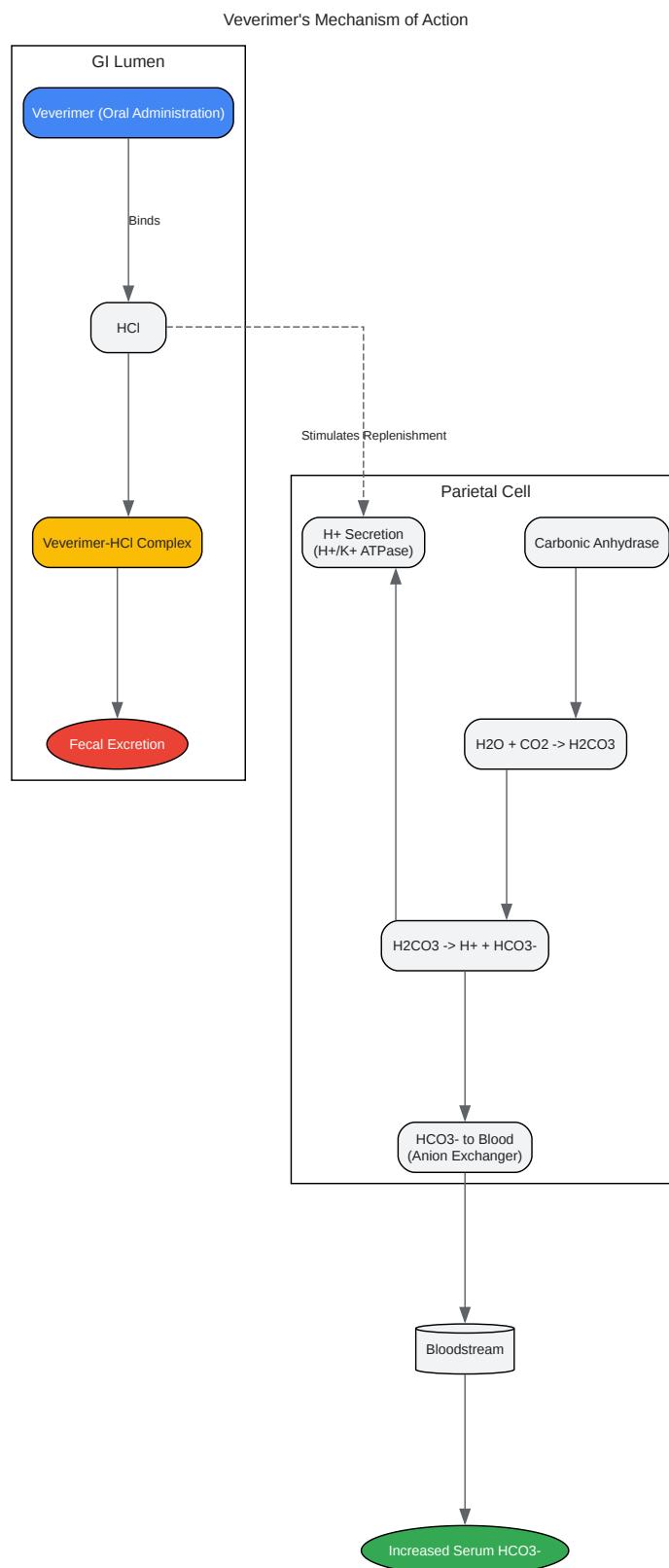
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veverimer (also known as TRC101) is a novel, orally administered, non-absorbed polymer engineered to treat metabolic acidosis, a common complication of chronic kidney disease (CKD).^{[1][2]} Unlike traditional alkali therapies, **veverimer** operates without introducing sodium or other counterions.^{[1][3]} This technical guide provides a comprehensive overview of the core mechanism of action of **veverimer**, supported by quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

Veverimer is a high-capacity, selective, non-absorbed hydrochloric acid (HCl) binder.^[1] It is a free-amine polymer that, upon ingestion, becomes protonated in the acidic environment of the gastrointestinal (GI) tract.^{[3][4]} The positively charged polymer then selectively binds to chloride anions, effectively removing HCl from the GI lumen.^{[3][4]} This bound HCl is then excreted in the feces.^[5]


The removal of gastric HCl triggers a physiological response from the parietal cells in the stomach lining. To replenish the lost acid, these cells increase their secretion of H⁺ ions into the gastric lumen. This process is intrinsically linked to the generation of bicarbonate (HCO₃⁻) by the enzyme carbonic anhydrase.^{[3][5]} The newly synthesized bicarbonate is then

transported into the bloodstream, leading to a net increase in serum bicarbonate levels and the correction of metabolic acidosis.^{[1][5]} This mechanism is analogous to the "alkaline tide" observed after a meal.^{[3][5]}

A key advantage of **veverimer** is that it is not an ion-exchange resin and does not deliver any counterions, such as sodium, which can be detrimental in patients with CKD who often have sodium-sensitive comorbidities like hypertension and fluid overload.^{[1][2]}

Signaling Pathway and Physiological Response

The following diagram illustrates the cellular and physiological events involved in **veverimer**'s mechanism of action.

[Click to download full resolution via product page](#)

Caption: Cellular mechanism of **vereverimer** in gastric parietal cells.

Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro HCl Binding Capacity of Veverimer

Parameter	Value	Reference
HCl Binding Capacity	10.7 ± 0.4 mmol/g	[6]
Significant Binding Across pH Range	>5 mmol/g at pH 1.5-7	[6]
Specificity (Binding to other anions)	<1.5 mmol/g for phosphate, citrate, or taurocholate	[6]

Table 2: Efficacy of Veverimer in a Preclinical Model of Adenine-Induced CKD in Rats

Outcome	Veverimer-Treated	Untreated Controls	Reference
Fecal Chloride Excretion	Significantly Increased	Baseline	[6]
Serum Bicarbonate	Dose-dependent increase to normal range	Below normal range	[6]

Table 3: Key Efficacy Outcomes from Phase 3 Clinical Trials in Patients with CKD and Metabolic Acidosis

Trial	Endpoint	Veverimer Group	Placebo Group	P-value	Reference
TRCA-301 (12 weeks)	Proportion of patients with ≥ 4 mmol/L increase in serum HCO_3^- or normalization (22-29 mmol/L)	59.2%	22.5%	<0.001	[7]
TRCA-301E (52 weeks)	Proportion of patients with ≥ 4 mmol/L increase in serum HCO_3^- or normalization	63%	38%	0.0015	[4]
TRCA-301E (52 weeks)	Mean change in serum HCO_3^- from baseline (mmol/L)	from +4.4	+2.9	<0.05	[8]
VALOR-CKD (Month 3)	Mean serum HCO_3^- (mEq/L)	22.0 ± 3.0	20.9 ± 3.3	<0.001	[9]

Detailed Experimental Protocols

In Vitro HCl Binding Capacity Assay

Objective: To determine the hydrochloric acid binding capacity and selectivity of **veverimer**.

Methodology:

- **Veverimer** polymer is suspended in a solution with a known concentration of hydrochloric acid.
- The suspension is incubated across a range of pH values representative of the human gastrointestinal tract (pH 1.5-7).
- The amount of unbound HCl remaining in the solution is measured using titration.
- The binding capacity is calculated as the millimoles of HCl bound per gram of **veverimer**.
- To assess selectivity, similar experiments are conducted with other common gastrointestinal anions such as phosphate, citrate, and taurocholate.[\[6\]](#)

Preclinical Model: Adenine-Induced Chronic Kidney Disease in Rats

Objective: To evaluate the in vivo efficacy of **veverimer** in a rodent model of CKD with metabolic acidosis.

Methodology:

- Induction of CKD: Male Wistar rats are fed a diet containing adenine (typically 0.75% w/w) for a period of 4 weeks to induce chronic kidney disease and metabolic acidosis.[\[10\]](#)[\[11\]](#)
- Treatment Groups: Animals are randomized to receive either a standard diet, a diet mixed with **veverimer** at varying doses, or a vehicle control.
- Sample Collection: Blood and fecal samples are collected at baseline and at specified time points throughout the study.
- Biochemical Analysis: Serum bicarbonate levels are measured to assess the correction of metabolic acidosis. Fecal chloride content is analyzed to confirm the mechanism of HCl binding and excretion.[\[6\]](#)
- Histopathology: Kidney tissues are collected at the end of the study for histopathological examination to assess the extent of renal injury.

Phase 3 Clinical Trial: TRCA-301 and TRCA-301E

Objective: To evaluate the efficacy and safety of **veverimer** in patients with CKD and metabolic acidosis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 40-week extension (TRCA-301E).[3][5]

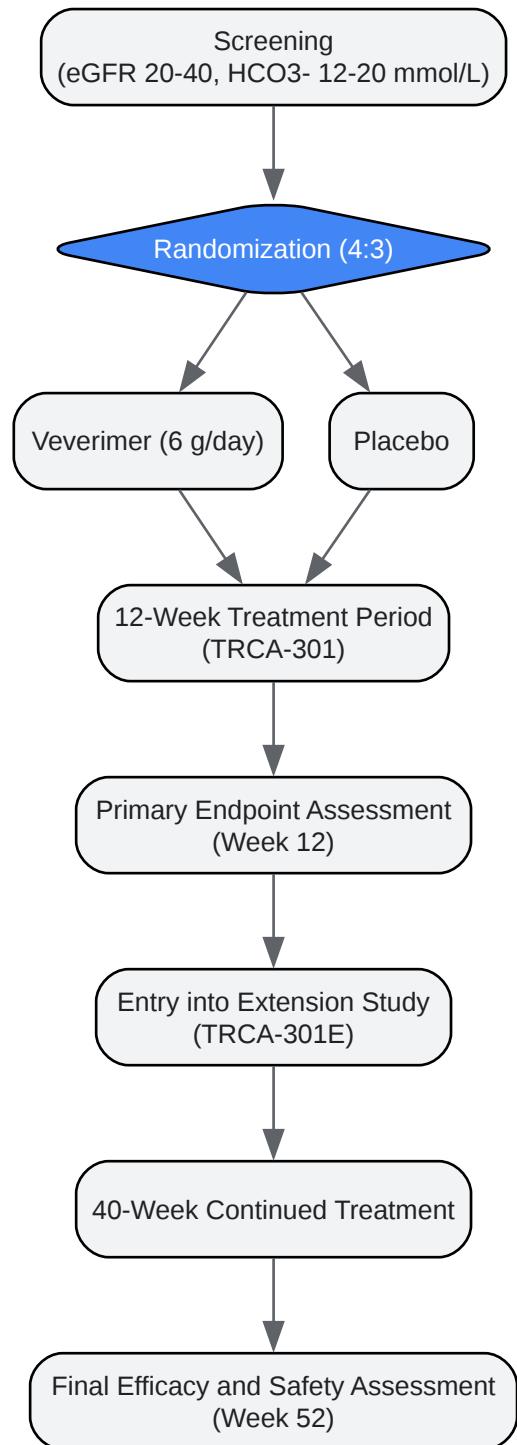
Participant Population:

- Adults (18-85 years) with non-dialysis-dependent CKD (eGFR 20-40 mL/min/1.73 m²).[5]
- Metabolic acidosis with serum bicarbonate levels between 12 and 20 mmol/L.[5]

Intervention:

- Patients were randomized (4:3) to receive either 6 g/day of **veverimer** or a matching placebo, administered as an oral suspension with a meal.[5]

Primary Efficacy Endpoint:


- The proportion of patients achieving either an increase of ≥ 4 mmol/L from baseline in serum bicarbonate or a serum bicarbonate level within the normal range (22-29 mmol/L) at week 12.[5]

Secondary Endpoints:

- Change from baseline in serum bicarbonate.
- Patient-reported physical functioning.[12]

Workflow Diagram:

TRCA-301/301E Clinical Trial Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the TRCA-301 and TRCA-301E clinical trials.

Conclusion

Veverimer presents a targeted mechanism of action for the treatment of metabolic acidosis in patients with chronic kidney disease. By binding and removing hydrochloric acid from the gastrointestinal tract, it stimulates the endogenous production of bicarbonate, thereby correcting the acid-base imbalance without the introduction of counterions. Preclinical and clinical data have consistently demonstrated its efficacy in raising serum bicarbonate levels. The detailed protocols provided herein offer a framework for the continued investigation and understanding of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating Veverimer in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effects of veverimer on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Veverimer versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Metabolic Acidosis in CKD – to Treat or Not to Treat? Still an Unresolved Mystery - International Society of Nephrology [theisn.org]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- To cite this document: BenchChem. [Veverimer's Mechanism of Action in Metabolic Acidosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611672#veverimer-mechanism-of-action-in-metabolic-acidosis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com